Cinnarizine-d8 2HCl (piperazine-d8)
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Overview
Description
Cinnarizine-d8 2HCl (piperazine-d8) is a deuterated form of cinnarizine, a compound known for its calcium channel blocking properties. This compound is often used in scientific research due to its enhanced stability and unique isotopic labeling, which makes it useful in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cinnarizine-d8 2HCl (piperazine-d8) involves the deuteration of cinnarizineThis can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions, such as using deuterium gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of Cinnarizine-d8 2HCl (piperazine-d8) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high isotopic purity and chemical purity. The compound is then crystallized and purified to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Cinnarizine-d8 2HCl (piperazine-d8) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Cinnarizine-d8 2HCl (piperazine-d8) is widely used in scientific research due to its unique properties:
Mechanism of Action
Cinnarizine-d8 2HCl (piperazine-d8) exerts its effects by blocking calcium channels, specifically L-type and T-type voltage-gated calcium channels. This inhibition prevents the influx of calcium ions into cells, thereby reducing cellular excitability and contraction of vascular smooth muscle cells. The compound also interferes with signal transmission in the vestibular system, making it effective in treating vertigo and motion sickness .
Comparison with Similar Compounds
Similar Compounds
Cinnarizine: The non-deuterated form of cinnarizine, used for similar applications but lacks the isotopic labeling.
Flunarizine: Another calcium channel blocker with similar therapeutic uses but different chemical structure.
Nifedipine: A calcium channel blocker used primarily for cardiovascular conditions.
Uniqueness
Cinnarizine-d8 2HCl (piperazine-d8) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and tracking of the compound are essential.
Properties
Molecular Formula |
C26H30Cl2N2 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
1-benzhydryl-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C26H28N2.2ClH/c1-4-11-23(12-5-1)13-10-18-27-19-21-28(22-20-27)26(24-14-6-2-7-15-24)25-16-8-3-9-17-25;;/h1-17,26H,18-22H2;2*1H/b13-10+;;/i19D2,20D2,21D2,22D2;; |
InChI Key |
LFZJFDJDYASRCA-FRESNEEUSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=CC=C3)C4=CC=CC=C4)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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